1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
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Overview
Description
1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzyl group, a hydroxyethyl group, and a dimethylphenoxy group, all connected to a propanol backbone.
Scientific Research Applications
1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as acting as a beta-blocker or other pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the benzyl(2-hydroxyethyl)amine, which is then reacted with 2,4-dimethylphenol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, if it acts as a beta-blocker, it would bind to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition can lead to various physiological effects, such as reduced heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dichlorophenoxy)propan-2-ol hydrochloride: Similar structure but with chlorine atoms instead of methyl groups.
1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethoxyphenoxy)propan-2-ol hydrochloride: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness
1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylphenoxy group, in particular, may influence its reactivity and interaction with biological targets, differentiating it from similar compounds.
Properties
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-16-8-9-20(17(2)12-16)24-15-19(23)14-21(10-11-22)13-18-6-4-3-5-7-18;/h3-9,12,19,22-23H,10-11,13-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAKQTZXVLUWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN(CCO)CC2=CC=CC=C2)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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